Quinoline-4-carboxamide - 4363-95-5

Quinoline-4-carboxamide

Catalog Number: EVT-381098
CAS Number: 4363-95-5
Molecular Formula: C10H8N2O
Molecular Weight: 172.18 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
  • Anticancer Agents: Demonstrating activity against various cancer cell lines, including breast cancer [, ].
  • Antibacterial Agents: Exhibiting activity against both Gram-positive and Gram-negative bacteria [].
  • Antimalarial Agents: Showing efficacy against Plasmodium falciparum, the parasite responsible for malaria [, ].
  • Neurokinin-3 Receptor Antagonists: Acting as potent and selective antagonists for the human neurokinin-3 receptor, implicated in various physiological processes [, , , , , ].
  • STAT3 Inhibitors: Demonstrating selective inhibition of STAT3 dimerization, a potential target for cancer therapy [].
  • TRPV4 Blockers: Exhibiting potent and selective blocking activity against Transient Receptor Potential Vanilloid 4, a target for treating pulmonary edema [, ].
  • Dopamine D3 Receptor Antagonists: Showing potent and selective antagonism towards the dopamine D3 receptor, a target for treating psychiatric disorders like schizophrenia [, , , , , ].
Synthesis Analysis
  • Pfitzinger Reaction: This classic method involves the condensation of isatin with ketones in the presence of a base, followed by a C-N coupling reaction using reagents like POCl3 []. This approach offers flexibility in introducing various substituents on the quinoline ring.
  • Cascade Reaction with Isatins and 1,1-Enediamines: This one-pot method utilizes a simple refluxing procedure with NH2SO3H as a catalyst, enabling the simultaneous formation of the quinoline ring and the amide bond []. This approach provides rapid access to multi-substituted Quinoline-4-carboxamides.
  • Copper-Catalyzed Domino Rearrangement: This method utilizes O-acyl oximes and isatins in the presence of copper catalyst and molecular oxygen, enabling direct access to substituted Quinoline-4-carboxamides via ring expansion and C-N bond cleavage [].
Molecular Structure Analysis
  • Intramolecular hydrogen bonding: observed between the amide hydrogen and the oxygen atom of the quinoline ring [, ].
  • Intermolecular hydrogen bonding: observed between amide groups of adjacent molecules, contributing to crystal packing [].
  • Planarity of the quinoline ring system: influences its intercalation ability with DNA or its interaction with planar binding pockets in enzymes [].
Mechanism of Action
  • Competitive Antagonism: observed for neurokinin-3 receptor antagonists and dopamine D3 receptor antagonists, where the compounds compete with endogenous ligands for binding to the receptor, preventing downstream signaling [, , , ].
  • Inhibition of Enzyme Activity: observed for STAT3 inhibitors [] and antimalarial agents [], where the compounds bind to the active site of the enzyme, preventing its catalytic activity.
  • Disruption of Cellular Processes: observed for anticancer agents [, ] and antibacterial agents [], where the compounds interfere with critical cellular processes such as DNA replication, transcription, or translation, leading to cell death.

2-(3-Chlorophenyl)quinoline-4-carboxamide derivatives

Compound Description: This series of novel quinoline analogues featured various substituents (X = H, F, OCH3, NO2) at a specific position on the quinoline ring. These compounds were synthesized and evaluated for their anticancer activity against breast cancer cell line MDA-MB-231 and antibacterial activity against Gram-positive and Gram-negative bacteria. []

Relevance: These derivatives are closely related to Quinoline-4-carboxamide, sharing the core quinoline-4-carboxamide structure. The research focused on understanding how different substituents on the quinoline ring influence anticancer and antibacterial activity. []

Multisubstituted Quinoline-4-carboxamides

Compound Description: This set of compounds encompasses a range of multisubstituted quinoline-4-carboxamides synthesized using a novel cascade reaction involving isatins and various 1,1-enediamines. []

Relevance: The relevance to Quinoline-4-carboxamide is evident in the shared core structure and the exploration of substituent effects on the quinoline ring. This research emphasizes the development of efficient synthetic methods for diversely substituted quinoline-4-carboxamides. []

2-Phenyl Quinoline-4-carboxamide Derivatives

Compound Description: This group comprises 2-phenyl quinoline-4-carboxamide derivatives synthesized via the Pfitzinger reaction and evaluated for antimicrobial and anticancer activities. Notably, compounds 5d, 5f, and 5h displayed promising antibacterial activity, while compounds 5b, 5d, 5f, and 5h exhibited good anticancer activity. []

Relevance: These derivatives share the core quinoline-4-carboxamide structure with Quinoline-4-carboxamide, differing in the presence of a phenyl substituent at the 2-position and variations in other substituents. This research highlights the potential of these derivatives as antimicrobial and anticancer agents. []

(S)-N-(1-Phenylpropyl)-3-hydroxy-2-phenylquinoline-4-carboxamide (SB 223412)

Compound Description: This specific compound, SB 223412, is a potent and selective human neurokinin-3 (hNK-3) receptor antagonist. It was developed through optimization of earlier 2-phenyl-4-quinolinecarboxamide NK-3 receptor antagonists. SB 223412 demonstrated high affinity for the hNK-3 receptor (Ki = 1.4 nM) and 100-fold selectivity over the hNK-2 receptor, with no affinity for the hNK-1 receptor. []

Relevance: SB 223412 shares the core Quinoline-4-carboxamide structure, with modifications including a phenyl substituent at the 2-position, a hydroxy group at the 3-position, and a (S)-N-(1-phenylpropyl) group at the carboxamide nitrogen. This compound highlights the potential for developing selective antagonists for neurokinin receptors based on the quinoline-4-carboxamide scaffold. []

Dibucaine (2-butoxy-N-[2-diethylaminoethyl]quinoline-4-carboxamide)

Compound Description: Dibucaine is an amide-type anesthetic known to induce phospholipidosis in mammalian cells. Research on dibucaine focused on understanding its cellular effects, including lysosomal phospholipidosis, growth arrest, autophagy, and cell death. [] Additionally, radiolabeled forms of Dibucaine, specifically 14C-labeled and 2H-labeled dibucaine, were synthesized to study its metabolic fate and potential for radiolysis. []

Relevance: Dibucaine exemplifies a specific substitution pattern on the Quinoline-4-carboxamide core, highlighting its application as an anesthetic and a tool for studying phospholipidosis. The development of radiolabeled Dibucaine further demonstrates the versatility of this scaffold for pharmaceutical research. [, ]

6-Cinnamamido-quinoline-4-carboxamide Derivatives

Compound Description: These derivatives were synthesized and investigated for their effects on cancer cell proliferation and autophagy. Studies revealed that these derivatives inhibit cancer cell proliferation, induce autophagy, and ultimately trigger apoptosis. []

Relevance: This series, characterized by a cinnamamido substituent at the 6-position of the Quinoline-4-carboxamide core, exemplifies how structural modifications can influence biological activity, particularly in the context of cancer cell autophagy and apoptosis. []

N-((1S)-1-{[4-((2S)-2-{[(2,4-Dichlorophenyl)sulfonyl]amino}-3-hydroxypropanoyl)-1-piperazinyl]carbonyl}-3-methylbutyl)-1-benzothiophene-2-carboxamide (GSK1016790)

Compound Description: GSK1016790 is a potent agonist of the transient receptor potential vanilloid 4 (TRPV4) ion channel. Studies using GSK1016790 revealed its ability to induce contractions in human bronchial tissue, suggesting a potential role of TRPV4 in airway constriction. []

Relevance: While structurally distinct from Quinoline-4-carboxamide, GSK1016790's function as a TRPV4 agonist is relevant to the research on quinoline-4-carboxamide derivatives, particularly those investigated for their effects on airway smooth muscle. [] This highlights the interconnectedness of ion channel modulation and the potential therapeutic applications of compounds like quinoline-4-carboxamide derivatives.

(R)-6-(Methylsulfonyl)-3-((4-(pyrrolidin-1-yl)piperidin-1-yl)methyl)-N-(2,2,2,-trifluoro-1-phenylethyl)-2-(3-(trifluoromethyl)phenyl)quinoline-4-carboxamide (GSK2334775)

Compound Description: GSK2334775 is a selective blocker of TRPV4. It effectively inhibited TRPV4-dependent contractions in human airways, suggesting its potential as a therapeutic agent for airway diseases. []

Relevance: GSK2334775, despite being structurally different from Quinoline-4-carboxamide, provides a counterpoint to GSK1016790 by acting as a TRPV4 blocker. This comparison highlights the importance of developing both agonists and antagonists for targeting specific ion channels like TRPV4. []

N-(4-(N-(3,4-Dimethylisoxazol-5-yl)sulfamoyl)-phenyl)-6,8-dimethyl-2-(pyridin-2-yl)quinoline-4-carboxamide (ML-193)

Compound Description: ML-193 functions as a selective antagonist for the lysophosphatidylinositol receptor GPR55. Studies demonstrated that ML-193 effectively blocked the effects of LPI, a proposed endogenous ligand for GPR55, in rat periaqueductal gray (PAG) neurons. []

Relevance: Although structurally distinct from Quinoline-4-carboxamide, ML-193 is significant because it targets GPR55, a receptor implicated in pain perception. This connection highlights the broader context of studying compounds that modulate pain pathways, potentially opening avenues for exploring the analgesic properties of quinoline-4-carboxamide derivatives. []

N-[2-(1,3,4-Oxadiazolyl)]-4-quinolinecarboxamide derivative (STX-0119)

Compound Description: STX-0119 acts as a novel STAT3 dimerization inhibitor. It was identified through virtual screening and demonstrated selective inhibition of STAT3 DNA binding activity, suppression of STAT3-regulated oncoproteins, and efficacy in a human lymphoma xenograft model. []

Relevance: STX-0119, despite bearing a different substituent at the 2-position compared to Quinoline-4-carboxamide, highlights the potential of modifying this core structure for developing inhibitors targeting specific protein-protein interactions, in this case, STAT3 dimerization, relevant for cancer therapy. []

trans-N-[4-[2-(6-Cyano-1,2,3, 4-tetrahydroisoquinolin-2-yl)ethyl]cyclohexyl]-4-quinolinecarboxamide (SB-277011)

Compound Description: SB-277011 is a highly potent and selective dopamine D3 receptor antagonist developed as a potential antipsychotic agent. This compound exhibits favorable oral bioavailability and CNS penetration, making it a valuable tool for investigating the role of the dopamine D3 receptor. []

Relevance: While structurally more complex than Quinoline-4-carboxamide, SB-277011 shares the core quinoline-4-carboxamide moiety. The research on SB-277011 highlights the potential for modifying this scaffold to achieve high affinity and selectivity for specific dopamine receptor subtypes, offering insights for developing therapeutics targeting the central nervous system. [, , , , ]

Properties

CAS Number

4363-95-5

Product Name

4-Quinolinecarboxamide

IUPAC Name

quinoline-4-carboxamide

Molecular Formula

C10H8N2O

Molecular Weight

172.18 g/mol

InChI

InChI=1S/C10H8N2O/c11-10(13)8-5-6-12-9-4-2-1-3-7(8)9/h1-6H,(H2,11,13)

InChI Key

LEWDKQKVAFOMPI-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C(=CC=N2)C(=O)N

Synonyms

quinoline-4-carboxamide

Canonical SMILES

C1=CC=C2C(=C1)C(=CC=N2)C(=O)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.